2-Isopropyl-5-methylthiophen-3-amine hydrochloride
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Overview
Description
2-Isopropyl-5-methylthiophen-3-amine hydrochloride is a chemical compound with a molecular formula of C7H14ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylthiophen-3-amine hydrochloride typically involves the following steps:
Thiophene Derivatization: The starting material, thiophene, undergoes alkylation to introduce isopropyl and methyl groups at the 2 and 5 positions, respectively.
Amination: The alkylated thiophene is then subjected to amination to introduce the amine group at the 3 position.
Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-Isopropyl-5-methylthiophen-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylthiophene: Lacks the amine group, making it less reactive in certain biological contexts.
5-Methylthiophen-3-amine: Lacks the isopropyl group, which may affect its hydrophobic interactions.
2-Isopropylthiophen-3-amine: Lacks the methyl group, potentially altering its steric properties.
Uniqueness
2-Isopropyl-5-methylthiophen-3-amine hydrochloride is unique due to the presence of both isopropyl and methyl groups, which enhance its hydrophobic interactions and steric effects. These properties make it a valuable compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C8H14ClNS |
---|---|
Molecular Weight |
191.72 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C8H13NS.ClH/c1-5(2)8-7(9)4-6(3)10-8;/h4-5H,9H2,1-3H3;1H |
InChI Key |
LWGRRWKJTSAIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(C)C)N.Cl |
Origin of Product |
United States |
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